Methyl 6-chloro-5-formylpicolinate

Vue d'ensemble

Description

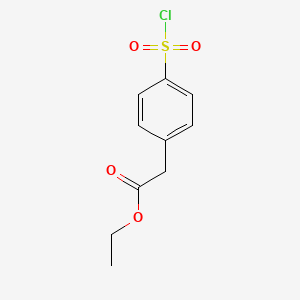

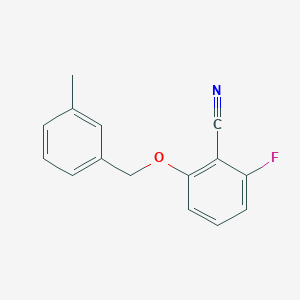

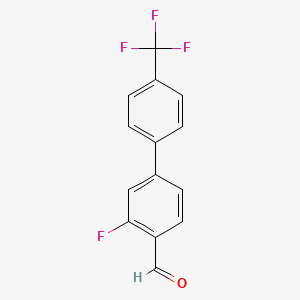

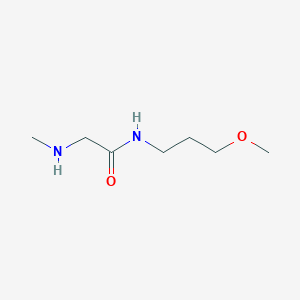

Methyl 6-chloro-5-formylpicolinate is a chemical compound with the molecular formula C8H6ClNO3 . It is a solid substance and its IUPAC name is methyl 6-chloro-5-formylpyridine-2-carboxylate .

Synthesis Analysis

The synthesis of Methyl 6-chloro-5-formylpicolinate involves a reaction with 1,4-diaza-bicyclo [2.2.2]octane at 20℃ under solvent-free conditions . The reaction progress is monitored by TLC and upon completion, the reaction mixture is diluted with diethyl ether and washed with water . The organic layer is then dried over Na2SO4 and concentrated. The residue is subjected to column chromatography over silica gel, eluting with ethyl acetate and hexane to give the desired product .Molecular Structure Analysis

Methyl 6-chloro-5-formylpicolinate contains a total of 19 bonds; 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic aldehyde, and 1 Pyridine .Physical And Chemical Properties Analysis

Methyl 6-chloro-5-formylpicolinate has a molecular weight of 199.59 . It is a solid substance and is stored at temperatures between 2-8°C in an inert atmosphere . Its solubility is 1.44 mg/ml .Applications De Recherche Scientifique

Crystal Structure and Hirshfeld Analysis

Methyl 6-chloro-5-formylpicolinate has been studied for its structural properties. Sapari et al. (2019) investigated a compound synthesized from 5-chloro-1,3,3-methylenindoline and 6-formyl-2,3-dimethoxy benzoic acid, showing a crystallized structure in a specific space group. The study provided insights into the molecular interactions and π-π stacking in the crystal structure, using Hirshfeld surface and two-dimensional fingerprint plots (Sapari et al., 2019).

Chlorination and Derivative Formation

Research by Moshchitskii, Sologub, and Ivashchenko (1968) explored the chlorination of α, α′-aminopicoline, leading to the formation of 6-amino-3, 5-dichloropicoline-2 and other chloro-substituted derivatives of pyridine (Moshchitskii, Sologub, & Ivashchenko, 1968).

Photochemical Properties

Voloshin et al. (2008) investigated the photochemistry of compounds derived from 5-bromo- or 5-chloro-8-hydroxyquinoline, leading to photochromic 6′-halo-substituted spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines]. This study highlighted the thermal and photo-induced isomerization of these compounds (Voloshin et al., 2008).

Organometallic Compound Studies

Dömötör et al. (2017) explored the complex formation processes involving 6-methylpicolinic acid and other ligands with the organometallic moiety (η 5 -pentamethylcyclopentadienyl)rhodium(III). This study provided valuable insights into the structural and equilibrium aspects of these complexes (Dömötör et al., 2017).

Catalyzed Coupling Reactions

Jiang et al. (2015) investigated the Copper/6-methylpicolinic acid catalyzed coupling reaction of substituted 5-bromopyrimidin-4-amines with alkynes. The study demonstrated the efficient synthesis of 2-chloro-pyrrolo[2,3- d ]pyrimidines, a significant finding for introducing various functional groups in chemical synthesis (Jiang et al., 2015).

Antitumor Drug Synthesis

Yao Jian-wen (2012) provided insights into the synthesis of the antitumor drug Sorafenib, using methyl 4-chloropicolinate as an intermediate. The process highlighted the role of such compounds in the development of effective cancer therapies (Yao Jian-wen, 2012).

Safety and Hazards

Methyl 6-chloro-5-formylpicolinate is classified as a dangerous substance. Its hazard statements include H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mécanisme D'action

Target of Action

Methyl 6-chloro-5-formylpicolinate is a synthetic auxin herbicide . Its primary target is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a key component of the SCF (SKP1-CUL1-F-box) complex, which is involved in the regulation of auxin responses in plants .

Mode of Action

Methyl 6-chloro-5-formylpicolinate interacts with AFB5, leading to changes in the plant’s growth and development . The compound’s interaction with AFB5 is more intensive than that of picloram, another herbicide . This interaction disrupts the normal auxin signaling pathway, leading to abnormal growth patterns and eventually plant death .

Biochemical Pathways

The compound affects the auxin signaling pathway, a crucial biochemical pathway in plants . This pathway regulates various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism . Disruption of this pathway by Methyl 6-chloro-5-formylpicolinate leads to abnormal growth and plant death .

Pharmacokinetics

The pharmacokinetic properties of Methyl 6-chloro-5-formylpicolinate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties may affect the compound’s bioavailability.

Result of Action

The result of Methyl 6-chloro-5-formylpicolinate’s action is the disruption of normal plant growth patterns, leading to plant death . This makes it an effective herbicide for controlling unwanted vegetation .

Propriétés

IUPAC Name |

methyl 6-chloro-5-formylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-13-8(12)6-3-2-5(4-11)7(9)10-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJJPKUXBBTQIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-5-formylpicolinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)

![Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate](/img/structure/B3161649.png)